

High-precision measurement of Chromium-54 by MC-ICP-MS.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium-54

Cat. No.: B1248130

[Get Quote](#)

An Application Note and Protocol for the High-Precision Measurement of **Chromium-54** by MC-ICP-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-precision measurement of chromium (Cr) isotope ratios, particularly the neutron-rich isotope ^{54}Cr , provides valuable insights across various scientific disciplines, from geochemistry to environmental science and potentially in tracking metabolic pathways in drug development. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful technique for obtaining precise and accurate isotope ratio data with high sample throughput.[1] However, the analysis of ^{54}Cr is challenging due to the presence of direct isobaric interferences, primarily from ^{54}Fe , and molecular interferences like argides and oxides.[2][3]

This document provides a detailed protocol for the high-precision measurement of ^{54}Cr using MC-ICP-MS. It outlines a robust methodology for sample preparation, including a rigorous chemical separation to eliminate interfering elements, and the instrumental parameters required for accurate and reproducible measurements. The key to this method is the effective removal of matrix elements and the implementation of precise corrections for any residual isobaric interferences.[2][4]

Principle of Measurement

The protocol is designed to achieve high precision by addressing the main analytical challenges. This involves:

- Chemical Purification: A multi-stage ion-exchange chromatography procedure is employed to separate Cr from the sample matrix, with a strong focus on removing iron (Fe), titanium (Ti), and vanadium (V), which have isotopes that interfere with the Cr mass array.[2][5]
- Instrumental Analysis: A MC-ICP-MS instrument is used in static mode with medium or high resolution to separate analyte signals from some molecular interferences.[5]
- Interference Correction: Mathematical corrections are applied by simultaneously monitoring a non-interfered isotope of the interfering element (e.g., ^{56}Fe to correct for ^{54}Fe).[5]
- Mass Bias Correction: Instrumental mass discrimination and drift are corrected using a standard-sample-standard bracketing technique with a certified reference material, such as NIST SRM 979.[6]

Experimental Protocols

Sample Preparation and Chromatographic Separation

Effective separation of Cr from the sample matrix is critical for accurate analysis.[4] The following protocol is designed for geological or biological samples after an appropriate acid digestion step (e.g., using HNO_3 , HF, and H_2O_2).[7][8]

Objective: To achieve >95% recovery of Cr while reducing interfering elements like Fe and Ti to less than 2% relative to the Cr concentration.[5]

Materials:

- Anion exchange resin (e.g., DOWEX AG 1X8).[9]
- Hydrochloric acid (HCl) and Nitric acid (HNO_3) of appropriate molarity.
- Sample digestate.

Procedure:

- Initial Fe Removal (Anion Exchange):
 - Condition a column containing anion exchange resin with 8 M HCl.
 - Load the sample digestate onto the column.
 - Elute the Cr fraction with 8 M HCl. Iron and other matrix elements are retained on the resin.[\[2\]](#)
- Matrix Removal:
 - The collected Cr fraction is processed through a second column chemistry step to remove any remaining matrix components.
- Final Fe Trace Removal:
 - To ensure minimal Fe interference, samples are passed through a final anion exchange step identical to the first but with a smaller resin bed and elution volume.[\[2\]](#)
 - Monitor the Fe concentration in the final eluate. Samples requiring a correction of more than 100 ppm on ^{54}Cr from ^{54}Fe should be re-processed.[\[2\]](#)
- Final Solution:
 - Evaporate the purified Cr fraction to dryness and reconstitute in dilute nitric acid (e.g., 2% HNO_3) to the desired concentration for analysis (e.g., 5 mg L^{-1}).[\[5\]](#)[\[7\]](#)

MC-ICP-MS Instrumental Analysis

The following table summarizes typical operating conditions for a MC-ICP-MS instrument for high-precision Cr isotope analysis.

Table 1: MC-ICP-MS Operating Conditions

Parameter	Setting
RF Power	1200 W
Plasma Ar Gas Flow Rate	15.0 L min ⁻¹
Auxiliary Ar Gas Flow Rate	0.95 L min ⁻¹
Carrier Ar Gas Flow Rate	1.05 L min ⁻¹
Sampler Cone	Nickel, 1.1 mm
Skimmer Cone	Nickel, 0.8 mm
Scan Type	Static Measurements
Resolution	~3000 (Medium Resolution)
Integration Time	4.194 s
Number of Cycles	10
Number of Blocks	5

(Source: Based on data from[5])

Data Acquisition and Interference Correction

A static data acquisition routine is used with a specific Faraday cup configuration to simultaneously measure Cr isotopes and isotopes of interfering elements.

Cup Configuration:

- The isotopes ⁵⁰Cr, ⁵²Cr, ⁵³Cr, and ⁵⁴Cr are measured.
- To correct for isobaric interferences, ⁴⁹Ti, ⁵¹V, and ⁵⁶Fe are also monitored simultaneously in separate Faraday cups.[5]

Interference Correction Equations: Corrections for isobaric overlaps are applied using known natural isotopic abundance ratios.

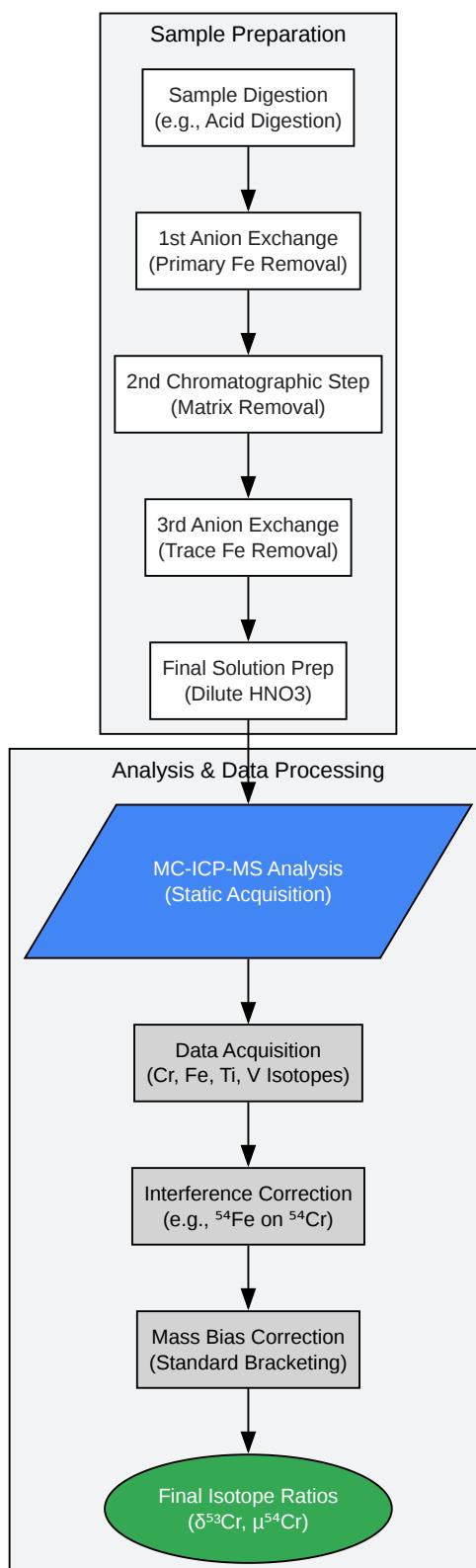
- ⁵⁰Cr Correction: The signal at m/z 50 is corrected for ⁵⁰Ti and ⁵⁰V by measuring ⁴⁹Ti and ⁵¹V.

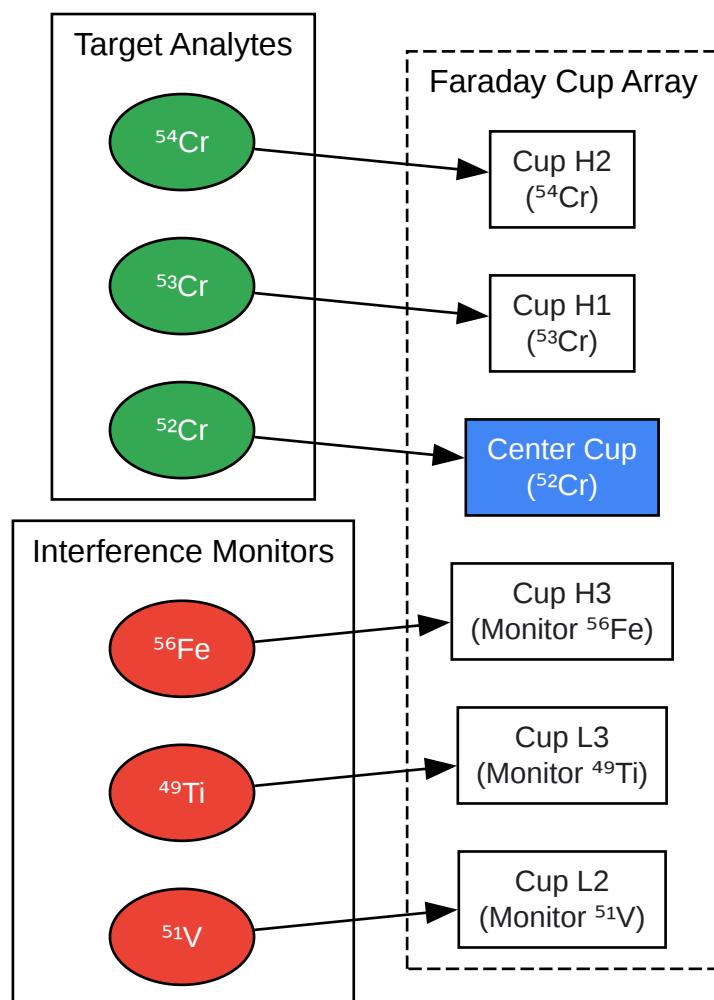
- ^{54}Cr Correction: The signal at m/z 54 is corrected for ^{54}Fe by measuring the ^{56}Fe signal and applying the known $^{54}\text{Fe}/^{56}\text{Fe}$ ratio.[\[5\]](#) Using medium resolution mode can help separate the $^{40}\text{Ar}^{16}\text{O}^+$ interference from ^{56}Fe .[\[5\]](#)

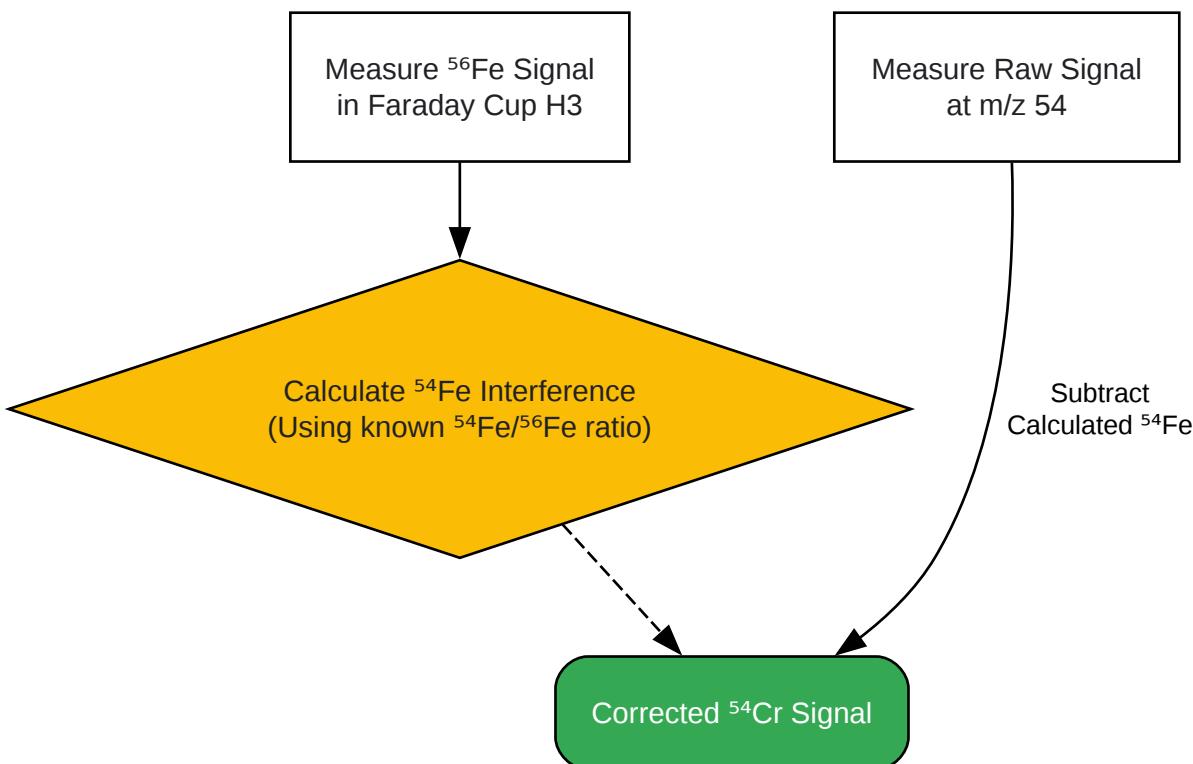
Data Presentation and Performance

The described method allows for high-precision determination of Cr isotope ratios. The external reproducibility is a key metric for evaluating the performance of the method.

Table 2: Typical Analytical Precision and Reproducibility


Isotope Ratio / Value	Precision (2s)	Notes
$\delta^{53}\text{Cr}/^{52}\text{Cr}$	$\pm 0.06\text{‰}$ (60 ppm)	Standard-sample bracketing. [5] [6]
$\delta^{54}\text{Cr}/^{52}\text{Cr}$	$\pm 0.10\text{‰}$ (100 ppm)	Standard-sample bracketing. [5] [6]
$\mu^{53}\text{Cr}$ (mass-independent)	< 2.5 ppm	External reproducibility. [1] [2]
$\mu^{54}\text{Cr}$ (mass-independent)	< 5.8 ppm	External reproducibility for 30-60 μg Cr samples. [1] [2]
$\mu^{54}\text{Cr}$ (mass-independent)	~19 ppm	External reproducibility for ~1 μg Cr samples. [1] [2]


(2s = two standard deviations; ‰ = per mil; ppm = parts per million)


Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data reporting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Precise measurement of chromium isotopes by MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Precise measurement of chromium isotopes by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromium Isotope Methods – The Johnson Lab [tomjohnson.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. High precision determination of chromium isotope ratios in geological samples by MC-ICP-MS - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 7. ICP-MSサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [High-precision measurement of Chromium-54 by MC-ICP-MS.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248130#high-precision-measurement-of-chromium-54-by-mc-icp-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com